molecular formula C13H16ClNO4S2 B2947361 Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034471-95-7

Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2947361
CAS No.: 2034471-95-7
M. Wt: 349.84
InChI Key: UNPLYHTZAFGQTM-UHFFFAOYSA-N
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Description

Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a 3-chlorophenylsulfonyl group and a thioether-linked acetate methyl ester. This structure combines sulfonamide, heterocyclic, and thioether functionalities, making it a candidate for applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent. Its synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, thiol-ether coupling, and esterification.

Properties

IUPAC Name

methyl 2-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S2/c1-19-13(16)9-20-11-5-6-15(8-11)21(17,18)12-4-2-3-10(14)7-12/h2-4,7,11H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPLYHTZAFGQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

Based on the known biological activities of pyrrolidine derivatives, this compound may have a variety of effects at the molecular and cellular levels.

Biological Activity

Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring, a sulfonyl group, and a methyl acetate moiety. Its synthesis typically involves multiple steps, including:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using amino acids or amines.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides in the presence of bases.
  • Thioester Formation : Reaction of a thiol with an ester to form the thioester linkage.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, which can influence its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For example, sulfonamide derivatives have been shown to possess low toxicity while effectively inhibiting bacterial growth. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential in medicinal chemistry applications.

Anticancer Activity

A study on related compounds demonstrated that certain pyrrolidine derivatives exhibited cytotoxic effects against cancer cell lines. The IC50 values for these compounds were assessed, indicating their potential as anticancer agents.

CompoundIC50 (μM)Target Cell Line
Compound A4.98HeLa
Compound B2.24MCF7
This compoundTBDTBD

Case Studies and Research Findings

  • Study on Sulfonamide Derivatives :
    A recent investigation into sulfonamide derivatives found that modifications at the sulfonamide nitrogen significantly affected binding affinities to target receptors, suggesting that similar modifications could enhance the biological activity of this compound .
  • Antiprotozoal Activity :
    Another study explored the antiprotozoal activity of related compounds against Plasmodium falciparum, demonstrating promising results with select compounds exhibiting low micromolar IC50 values . This highlights the potential for this compound in treating protozoan infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Properties (Predicted) Biological Activity (Reported)
Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate Pyrrolidine, 3-Cl-phenylsulfonyl, thioacetate ester LogP: ~3.2; Solubility: Moderate (DMSO) Protease inhibition (hypothetical)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Pyrimidine, thietane-3-yloxy, thioacetate ester LogP: ~2.8; Solubility: High (aqueous) Antiviral activity (in vitro)
1-((4-Nitrophenyl)sulfonyl)pyrrolidine-3-thiol Pyrrolidine, 4-NO₂-phenylsulfonyl, free thiol LogP: ~2.5; Solubility: Low Kinase inhibition (IC₅₀ = 1.2 µM)
Methyl 2-((1-(phenylsulfonyl)piperidin-4-yl)thio)acetate Piperidine, phenylsulfonyl, thioacetate ester LogP: ~3.0; Solubility: Moderate Cytotoxicity (HeLa cells, IC₅₀ = 8 µM)

Key Findings :

However, the pyrimidine-based Compound 1 exhibits stronger aqueous solubility due to its heteroaromatic core, favoring antiviral applications . Replacing pyrrolidine with piperidine (as in the piperidin-4-yl analog) increases steric bulk, reducing cytotoxicity but maintaining moderate logP values .

Synthetic Accessibility :

  • The target compound’s pyrrolidine-thioacetate linkage requires precise thiol-alkylation steps, whereas pyrimidine-thioethers (e.g., Compound 1) are synthesized via nucleophilic substitution, offering higher yields .

ADMET Profile :

  • Predicted logP values (~3.2) suggest moderate lipophilicity, aligning with analogs like the piperidine derivative. However, the free thiol in 1-((4-nitrophenyl)sulfonyl)pyrrolidine-3-thiol may confer higher metabolic instability .

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